4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
Description
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride (CAS 115619-01-7) is a substituted aniline derivative featuring a piperazine ring with an ethyl group at the N-4 position. This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors such as infigratinib, where its piperazine moiety contributes to target selectivity and potency . The dihydrochloride salt enhances solubility, making it suitable for aqueous reaction conditions . Its molecular formula is C₁₂H₁₉Cl₂N₃, with a molecular weight of 276.21 g/mol .
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNXRSIFHLJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride
General Strategy
The synthesis of this compound typically involves the nucleophilic substitution of an aniline derivative with a substituted piperazine, followed by salt formation with hydrogen chloride. The key steps include:
- Formation of the 4-(4-ethylpiperazin-1-yl)aniline intermediate by coupling 4-chloroaniline or a related aniline precursor with 4-ethylpiperazine under basic or neutral conditions.
- Isolation and purification of the free base intermediate.
- Conversion to the dihydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent.
This approach ensures the attachment of the ethyl-substituted piperazine ring at the para position of aniline, maintaining the integrity of the amine functional group essential for further applications.
Detailed Methodology
Step 1: Nucleophilic Aromatic Substitution
- Starting materials: 4-chloroaniline and 4-ethylpiperazine.
- Reaction conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
- Base: A mild base like potassium carbonate or triethylamine is used to deprotonate the amine and promote nucleophilic attack.
- Temperature: Typically between 80°C and 120°C to optimize the substitution rate.
- Duration: Several hours (4–12 h) to ensure complete conversion.
The reaction proceeds via displacement of the chloro substituent on the aniline ring by the nitrogen atom of the ethylpiperazine, yielding 4-(4-ethylpiperazin-1-yl)aniline.
Step 2: Purification of the Intermediate
- The crude product is extracted with organic solvents such as ethyl acetate.
- Purification is achieved by recrystallization or column chromatography.
- Analytical verification of the intermediate is done using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Step 3: Formation of the Dihydrochloride Salt
- The free base is dissolved in anhydrous ethanol or isopropanol.
- Gaseous hydrogen chloride or concentrated hydrochloric acid is bubbled or added dropwise under cooling (0–5°C).
- The dihydrochloride salt precipitates out due to decreased solubility.
- The solid is filtered, washed with cold solvent, and dried under vacuum.
This salt formation enhances the compound’s water solubility and stability, which are critical for handling and pharmaceutical formulation.
Reaction Optimization and Yield
| Parameter | Typical Value/Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic solvents increase substitution efficiency |
| Base | K2CO3, Et3N | Promotes nucleophilic substitution |
| Temperature | 80–120°C | Higher temperature increases reaction rate but may cause side reactions |
| Reaction time | 4–12 hours | Sufficient time needed for complete conversion |
| Salt formation solvent | Ethanol, isopropanol | Facilitates salt precipitation |
| Salt formation temp. | 0–5°C | Low temperature improves crystallinity |
Yields reported for similar piperazinyl aniline derivatives range from 70% to 85%, depending on the precise reaction conditions and purification methods employed.
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance (NMR): Confirms the substitution pattern and integrity of the ethylpiperazine and aniline moieties.
- High-Performance Liquid Chromatography (HPLC): Ensures purity >95% for the intermediate and final salt.
- Mass Spectrometry (MS): Validates molecular weight consistent with C₁₂H₂₁Cl₂N₃ for the dihydrochloride salt.
- Melting Point Determination: The dihydrochloride salt typically exhibits a sharp melting point indicative of purity.
- X-ray Crystallography: Occasionally used to confirm the crystalline salt form and hydrogen bonding network in the dihydrochloride, which influences stability.
Research Findings and Notes
- The dihydrochloride salt form of 4-(4-ethylpiperazin-1-yl)aniline shows enhanced aqueous solubility compared to the free base, facilitating its use in pharmaceutical formulations.
- Crystallographic studies demonstrate that the two chloride ions form bifurcated hydrogen bonds with the protonated amine groups, stabilizing the crystal lattice.
- The preparation method must carefully control reaction temperature and stoichiometry of hydrogen chloride to avoid over-acidification or degradation.
- The synthetic route is adaptable to scale-up for industrial production with proper optimization of solvent recovery and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid and sulfuric acid are employed for nitration and sulfonation reactions, respectively.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, which can be further utilized in various chemical syntheses .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula . It features a piperazine ring, which contributes to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
One of the most significant applications of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is its role as a potential anticancer agent. Research indicates that compounds with piperazine moieties often exhibit inhibitory effects on various cancer cell lines.
- Case Study: Inhibition of Kinases
A study reviewed the efficacy of small molecule kinase inhibitors, highlighting compounds similar to 4-(4-Ethylpiperazin-1-yl)aniline in targeting dysregulated kinases associated with cancer progression. These inhibitors showed promising results in preclinical models for non-small cell lung cancer (NSCLC) and pancreatic cancer, demonstrating selective inhibition of mutant forms of the epidermal growth factor receptor (EGFR) .
Neurological Disorders
Research has also pointed towards the potential use of this compound in treating neurological disorders due to its ability to cross the blood-brain barrier. The piperazine structure is known for enhancing central nervous system penetration.
- Case Study: Antidepressant Properties
A study investigated derivatives of piperazine compounds for their antidepressant activities, suggesting that modifications to the piperazine structure can enhance efficacy against depression and anxiety disorders .
Toxicological Profile
While exploring the applications, it is crucial to consider the toxicological aspects of this compound. The compound has been classified with several hazards:
| Hazard Classification | Description |
|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
These classifications highlight the importance of handling this compound with care in laboratory settings .
Synthesis and Yield Data
The synthesis of this compound typically involves reactions that yield moderate to high purity levels. Below is a summary of typical synthesis conditions:
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Aryl amine reaction | Methanol with HCl | 68 |
| Extraction | CH2Cl2 extraction | Moderate |
| Purification | Flash chromatography | High |
This synthesis pathway indicates a feasible route for obtaining the compound for research purposes .
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride (CAS 125819-00-3)
- Structure : Differs by a methyl group instead of ethyl at the N-4 piperazine position.
- Molecular Weight : 264.20 g/mol (C₁₁H₁₉Cl₂N₃ ) .
- Impact: The smaller methyl group reduces lipophilicity (logP ~1.2 vs. This substitution is associated with reduced receptor affinity in mAChR (muscarinic acetylcholine receptor) screens compared to the ethyl analog .
4-(4-Cyclopentylpiperazin-1-yl)aniline Derivatives
- Structure : Incorporates a cyclopentyl group, increasing steric bulk.
- Impact : Enhanced steric hindrance may reduce off-target interactions but could compromise binding to flat enzymatic pockets, as seen in kinase inhibitor SAR studies .
Positional Isomerism on the Aniline Ring
3-(4-Methylpiperazin-1-yl)aniline (CAS 148546-99-0)
- Structure : Piperazine substituted at the meta position of the aniline ring.
- Impact : Meta substitution disrupts conjugation between the aniline NH₂ and piperazine nitrogen, reducing electronic effects critical for receptor binding. This results in ~50% lower activity in mAChR assays compared to para-substituted analogs .
Halogenated Derivatives
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline Dihydrochloride (CAS 1431964-90-7)
- Structure : Features a 2,4-dichlorobenzyl group on the piperazine.
- Molecular Weight : 409.20 g/mol (C₁₇H₂₁Cl₄N₃ ) .
- Impact : The bulky, electron-withdrawing dichlorobenzyl group enhances selectivity for serotonin receptors (5-HT₁A) but reduces solubility (<0.1 mg/mL in water) compared to the ethylpiperazine analog .
Salt Form Variations
4-(4-Ethylpiperazin-1-yl)-2-methylaniline Hydrochloride
- Structure : Methyl substitution on the aniline ring and a single HCl salt.
- Molecular Weight : 255.79 g/mol (C₁₃H₂₂ClN₃ ) .
- Impact : The methyl group increases steric hindrance, reducing synthetic yields in coupling reactions (e.g., ~60% yield vs. ~85% for unsubstituted analogs) .
Pharmacological and Physicochemical Properties
*logP values estimated via computational modeling (ChemAxon).
Biological Activity
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a compound with the molecular formula C12H19N3·2HCl and a molecular weight of 278.22 g/mol. This compound is notable for its structural features, including a piperazine ring substituted with an ethyl group and an aniline moiety, which contribute to its biological activity. The dihydrochloride salt form enhances its solubility, making it suitable for various biological and medicinal applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for modulation of these targets, leading to potential therapeutic effects. The compound has been investigated for its role in inhibiting specific pathways associated with cancer and other diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, related piperazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical carcinoma), and HepG2 (liver carcinoma) cells .
- Topoisomerase Inhibition : The compound has been linked to the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells .
- Neuroprotective Effects : Some derivatives of piperazine compounds have shown potential neuroprotective properties, suggesting that this compound may also be explored for treating neurodegenerative diseases .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study assessed the efficacy of various piperazine derivatives against human cancer cell lines. Compounds similar to 4-(4-Ethylpiperazin-1-yl)aniline demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
- Mechanistic Studies : Research involving molecular docking studies showed that this compound interacts favorably with target proteins involved in cell cycle regulation and apoptosis pathways, confirming its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparison table highlights the structural and functional similarities between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride | C11H19Cl2N3 | Methyl group instead of ethyl; different activity |
| 1-(4-Ethylpiperazin-1-yl)-2-nitroethene | C10H14N2O2 | Contains a nitro group; used in synthetic pathways |
| 4-(3-Ethylpiperidin-1-yl)aniline | C13H20N2 | Piperidine ring instead of piperazine; varied properties |
The presence of the ethyl group in this compound contributes to its distinct reactivity and solubility profiles compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the aromatic ring, followed by reduction of nitro precursors to amines and salt formation with HCl. For purification, recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is effective. Reaction optimization should account for the ethyl group’s steric effects compared to methyl analogs . Purity validation via HPLC (C18 column, UV detection at 254 nm) is critical .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For crystalline forms, X-ray diffraction is ideal. Computational tools (e.g., Gaussian or ORCA) can predict vibrational spectra (IR) and electronic properties to cross-validate experimental data .
Q. What biochemical pathways are potentially influenced by this compound?
- Methodological Answer : Structural analogs (e.g., methylpiperazine derivatives) interact with serotonin and dopamine receptors, suggesting possible modulation of neurotransmitter pathways. Initial studies should employ radioligand binding assays (e.g., 5-HT₃ or D₂ receptors) and cAMP activity measurements .
Q. What analytical techniques ensure batch-to-batch consistency in research-grade material?
- Methodological Answer : Use HPLC-MS for purity assessment (>98%) and ICP-OES for heavy metal contamination checks. Impurity profiling via LC-TOF/MS can identify byproducts from incomplete substitution or oxidation .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) impact the compound’s stability in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks with periodic UPLC analysis. Buffered solutions (pH 3–9) should be tested to identify degradation products (e.g., hydrolysis of the ethylpiperazine moiety). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .
Q. What computational strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Machine learning (e.g., ICReDD’s reaction path search) can predict optimal solvent systems and catalysts, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictory data in receptor binding studies?
- Methodological Answer : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate binding kinetics. Consider off-target effects via kinome-wide profiling (e.g., Eurofins’ SelectScreen). Statistical meta-analysis of dose-response curves (GraphPad Prism) clarifies EC₅₀ discrepancies .
Q. What advanced techniques elucidate the compound’s role in heterogeneous catalysis or material science?
- Methodological Answer : Employ XPS and TEM to study its coordination with metal nanoparticles (e.g., Pd/C). In situ FTIR monitors catalytic cycles in cross-coupling reactions. For material applications, DSC/TGA evaluates thermal stability in polymer matrices .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., NMR with HRMS for structural confirmation) and replicate experiments under controlled conditions .
- Experimental Design : Incorporate DOE (Design of Experiments) principles to optimize reaction parameters (e.g., Taguchi methods for solvent/catalyst screening) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
